molecular formula C9H4ClF3N2 B8664920 1,8-Naphthyridine, 5-chloro-2-(trifluoromethyl)-

1,8-Naphthyridine, 5-chloro-2-(trifluoromethyl)-

Cat. No. B8664920
M. Wt: 232.59 g/mol
InChI Key: NYFCCTRVUVRHBV-UHFFFAOYSA-N
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Patent
US06960598B2

Procedure details

7-Trifluoromethyl[1,8]naphthyridin-4-ol (2.00 g, 9.34 mmol) was added in portions to phosphorus oxychloride with stirring at room temperature—a mild exotherm was observed. The mixture was stirred at room temperature under nitrogen overnight. The solvent was removed in vacuo, and saturated sodium hydrogencarbonate solution was added with ice-bath cooling to the residual material with stirring, until the pH of the mixture was ˜7. The mixture was extracted with dichloromethane (3×50 mL), then the combined organic layers were dried over magnesium sulfate, and were concentrated in vacuo. The crude product was purified by flash chromatography on silica gel, eluting with 25% ethyl acetate in dichloromethane, yielding 5-chloro-2-trifluoromethyl-[1,8]naphthyridine as an off-white solid (1.67 g, 77%). δH (360 MHz, CDCl3) 7.72 (1H, d, J 4.6), 7.96 (1H, d, J 8.8), 8.86 (1H, d, J 8.4), 9.15 (1H, d, J 4.6). m/z (ES+) 233, 235 [MH]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[N:12]=[C:11]2[C:6]([C:7](O)=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:7]1[CH:8]=[CH:9][N:10]=[C:11]2[C:6]=1[CH:5]=[CH:4][C:3]([C:2]([F:15])([F:14])[F:1])=[N:12]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=CC=C2C(=CC=NC2=N1)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature—a mild exotherm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature under nitrogen overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, and saturated sodium hydrogencarbonate solution
ADDITION
Type
ADDITION
Details
was added with ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling to the residual material
STIRRING
Type
STIRRING
Details
with stirring, until the pH of the mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 25% ethyl acetate in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC(=NC2=NC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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